8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C25H31FN2O5S and its molecular weight is 490.59. The purity is usually 95%.
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Biological Activity
8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C25H31FN2O5S and it has a molecular weight of approximately 490.59 g/mol. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Butoxy group : This hydrophobic tail may enhance membrane permeability.
- Fluoro group : The presence of fluorine can increase the lipophilicity and alter the electronic properties of the compound.
- Sulfonyl group : Known for its role in enhancing reactivity towards nucleophiles.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C25H31FN2O5S |
Molecular Weight | 490.59 g/mol |
IUPAC Name | (4-butoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Purity | Typically 95% |
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anti-cancer agent and its interaction with specific biological targets.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl moiety can interact with enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth.
- Induction of Apoptosis : Preliminary studies suggest that it may promote apoptosis in cancer cells by activating caspase pathways.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
-
Study on Cancer Cell Lines :
- A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
- Findings : IC50 values were determined to be around 15 µM after 48 hours of treatment.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to controls.
- Histopathological analysis revealed significant apoptosis in tumor tissues, indicating effective targeting by the compound.
Table 2: Summary of Biological Studies
Study Type | Cell Line/Model | Key Findings | IC50 (µM) |
---|---|---|---|
In Vitro | MCF-7 (Breast Cancer) | Dose-dependent viability reduction | 15 |
In Vivo | Xenograft Models | Reduced tumor growth | N/A |
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O5S/c1-3-4-16-32-21-7-5-20(6-8-21)24(29)27-13-11-25(12-14-27)28(15-17-33-25)34(30,31)22-9-10-23(26)19(2)18-22/h5-10,18H,3-4,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSLQJFGIVRWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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